An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1)
An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1)
Introduction
Methyl 2-(bromomethyl)-3-nitrobenzoate, identified by CAS Number 98475-07-1, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its strategic placement of a reactive bromomethyl group, an electron-withdrawing nitro group, and a methyl ester on a benzene ring makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role as a key starting material in the synthesis of Lenalidomide, a potent immunomodulatory and anticancer agent.[3]
A note on nomenclature: The CAS Number 98475-07-1 corresponds to the brominated compound, Methyl 2-(bromomethyl)-3-nitrobenzoate. This guide will focus on this specific chemical entity.
Core Physicochemical and Structural Properties
The compound's utility is fundamentally derived from its distinct structural features and resulting physical properties.
Structural and Molecular Data
The molecule's identity is defined by its specific arrangement of atoms and functional groups, which are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 2-(bromomethyl)-3-nitrobenzoate | [1] |
| CAS Number | 98475-07-1 | [1] |
| Molecular Formula | C₉H₈BrNO₄ | [2] |
| Molecular Weight | 274.07 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)[O-])CBr | [4] |
| InChI Key | FCGIVHSBEKGQMZ-UHFFFAOYSA-N | [1] |
| Appearance | Very pale yellow to yellow crystal powder or solid | [1][5] |
Structural Diagram
The spatial arrangement of the functional groups is crucial for understanding its reactivity.
Caption: 2D Structure of Methyl 2-(bromomethyl)-3-nitrobenzoate.
Spectroscopic Profile
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¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals. The aromatic protons would appear as complex multiplets in the downfield region (approx. 7.5-8.5 ppm), significantly deshielded by the electron-withdrawing nitro and ester groups. The benzylic protons of the bromomethyl group (-CH₂Br) would likely appear as a sharp singlet around 4.5-5.0 ppm. The methyl ester protons (-OCH₃) would be an upfield singlet around 3.9-4.0 ppm.
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¹³C NMR (Carbon NMR): The carbon spectrum would reveal nine distinct signals. The carbonyl carbon of the ester would be the most downfield signal (approx. 164-166 ppm).[6] The aromatic carbons would resonate between 120-150 ppm, with carbons directly attached to the nitro and ester groups being further downfield. The benzylic carbon (-CH₂Br) would be found around 30-35 ppm, and the methyl ester carbon (-OCH₃) would be upfield at approximately 52-54 ppm.[6]
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Mass Spectrometry (MS): Electron ionization mass spectrometry would show a characteristic molecular ion peak (M⁺). A key feature would be the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity at m/z 273 and 275. Fragmentation would likely involve the loss of the bromine atom, the methoxy group (-OCH₃), or the entire ester group.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to its functional groups. Key expected peaks include:
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~1720-1740 cm⁻¹: Strong C=O stretching from the ester.
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~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric N-O stretching from the nitro group.
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~1200-1300 cm⁻¹: C-O stretching of the ester.
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~600-700 cm⁻¹: C-Br stretching.
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Synthesis, Reactivity, and Core Applications
The synthetic utility of Methyl 2-(bromomethyl)-3-nitrobenzoate is centered on its role as a bifunctional electrophile.
Synthesis Pathway
The compound is typically synthesized from its methyl-substituted precursor, Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1). The key transformation is a benzylic bromination, which selectively targets the methyl group activated by the aromatic ring.
Exemplary Synthetic Protocol: This protocol is based on a common benzylic bromination method described for similar substrates.[7]
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Charging the Reactor: Methyl 2-methyl-3-nitrobenzoate is dissolved in a suitable non-polar solvent, such as acetonitrile.[7]
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Initiator Addition: A radical initiator, like Azobisisobutyronitrile (AIBN), is added to the mixture.[7]
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Brominating Agent: A brominating agent, such as 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), is added to the reaction mixture.[7] DBDMH is chosen for its ability to provide a slow, controlled concentration of bromine radicals, minimizing side reactions.
-
Reaction Conditions: The mixture is heated under reflux (e.g., 68-72 °C) for several hours to drive the radical chain reaction to completion.[7]
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Work-up and Isolation: Upon completion, the reaction mixture is concentrated, and the product is precipitated by adding water. The resulting solid is filtered, washed (e.g., with isopropanol) to remove impurities, and dried to yield the final product.[7]
Caption: Synthetic workflow for Methyl 2-(bromomethyl)-3-nitrobenzoate.
Chemical Reactivity and Mechanism of Action
The reactivity is dominated by two sites:
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The Bromomethyl Group: This is a potent electrophilic site. As a benzylic bromide, the C-Br bond is susceptible to nucleophilic substitution (Sₙ2) reactions. This is the key to its utility in forming new carbon-heteroatom bonds.
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The Nitro Group: This group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution under harsh conditions. More importantly, it can be readily reduced to an amino group (-NH₂), a critical step in many multi-step syntheses.
Application in the Synthesis of Lenalidomide
The primary and most significant application of this compound is as a crucial building block for Lenalidomide.[3] The synthesis involves the reaction of Methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione (or its hydrochloride salt).[7]
Reaction Workflow: Formation of the Isoindolinone Core
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Nucleophilic Attack: The primary amine of 3-aminopiperidine-2,6-dione acts as a nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group.
-
Intramolecular Cyclization: This initial substitution is followed by a spontaneous intramolecular cyclization. The nitrogen atom attacks the ester's carbonyl carbon, displacing the methoxy group.
-
Formation of Intermediate: This sequence forms the critical nitro-substituted isoindolinone core of the Lenalidomide precursor, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[7]
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Reduction: The final step to Lenalidomide (not involving the title compound directly) is the reduction of the nitro group to an amine.
Caption: Key reaction of the title compound in Lenalidomide synthesis.
Safety, Handling, and Storage
Proper handling of Methyl 2-(bromomethyl)-3-nitrobenzoate is critical due to its hazardous nature. The information is consolidated from multiple safety data sheets.
| Hazard Category | Description and Precautionary Statements | Source(s) |
| Acute Toxicity | Harmful if swallowed (H302). Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335). | [1] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |
| Signal Word | Danger | [1] |
| Prevention (P-Statements) | P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8] |
| Response (P-Statements) | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. | [1][8] |
| Storage | Store locked up. Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is Refrigerator (2-8°C). | [1][3][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [8] |
Conclusion
Methyl 2-(bromomethyl)-3-nitrobenzoate is a quintessential example of a strategic synthetic intermediate. Its value lies not in its end-use application but in the precise arrangement of reactive functional groups that enables complex molecular architecture to be built efficiently. A thorough understanding of its properties, reactivity, and handling is paramount for any research scientist or drug development professional working in the field of medicinal chemistry, particularly in the synthesis of isoindolinone-based therapeutics like Lenalidomide.
References
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 2-bromomethyl-3-nitrobenzoate. Retrieved February 22, 2026, from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 2-nitrobenzoate. Retrieved February 22, 2026, from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 2-methyl-3-nitrobenzoate. Retrieved February 22, 2026, from [Link]
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PharmaCompass. (n.d.). Methyl 3-nitro-2-methylbenzoate. Retrieved February 22, 2026, from [Link]
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